molecular formula C18H14FN5OS B2724158 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide CAS No. 1358521-01-3

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2724158
CAS No.: 1358521-01-3
M. Wt: 367.4
InChI Key: LDMVEWYFKKSIFI-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]quinoxaline class, characterized by a fused triazole-quinoxaline core. The structure includes a thioether linkage to an acetamide group substituted with a 4-fluorobenzyl moiety.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5OS/c19-13-7-5-12(6-8-13)9-20-16(25)10-26-18-17-23-21-11-24(17)15-4-2-1-3-14(15)22-18/h1-8,11H,9-10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMVEWYFKKSIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of theTriazolo[4,3-a]Quinoxaline Core

The triazoloquinoxaline scaffold is typically synthesized through cyclocondensation reactions involving benzene-1,2-diamine derivatives. As demonstrated in studies on analogous systems, the core structure is assembled via sequential annulation and triazole ring fusion.

Quinoxaline Precursor Formation

Substituted quinoxalines are synthesized by condensing benzene-1,2-diamines with α-keto esters or diketones. For example, reacting 2-nitroaniline derivatives with diethyl oxalacetate under basic conditions yields quinoxaline-2,3-diones, which serve as key intermediates. Catalytic hydrogenation (e.g., using Pd/C) reduces nitro groups to amines, enabling cyclization into the quinoxaline framework.

Triazole Ring Fusion

Thetriazolo[4,3-a]quinoxaline system is formed by cyclizing the quinoxaline precursor with hydrazine derivatives. In a representative protocol, heating quinoxalin-2-amine with hydrazine hydrate in acetic acid generates the triazole ring through intramolecular dehydrative cyclization. Recent optimizations employ microwave irradiation or ultrasound to enhance reaction efficiency, achieving yields up to 98%.

Table 1: Optimization of Triazole Formation Conditions
Entry Solvent Catalyst Temperature/Time Yield
1 Acetonitrile CuSO₄/NaAsc 80°C, 12 h 44%
2 2-Me-THF None Reflux, 12 h 61%
3 Ethanol None MW, 100°C, 2 h 80%

Data adapted from triazoloquinoxaline syntheses.

Coupling of the N-(4-Fluorobenzyl)Acetamide Moiety

The N-(4-fluorobenzyl)acetamide side chain is synthesized separately and coupled to the thiolated triazoloquinoxaline.

Synthesis of 2-Chloro-N-(4-Fluorobenzyl)Acetamide

4-Fluorobenzylamine reacts with chloroacetyl chloride in dichloromethane at 0°C, followed by stirring at room temperature. This step typically provides quantitative yields of the chloroacetamide intermediate.

Thioether Bond Formation

The final coupling involves reacting the triazoloquinoxaline thiolate with 2-chloro-N-(4-fluorobenzyl)acetamide. In a optimized protocol, sodium hydride generates the thiolate in situ, which displaces the chloride in DMF at 50°C for 6 h. Yields range from 65% to 78%, depending on substituents.

Table 2: Key Reaction Parameters for Thioether Coupling
Parameter Optimal Condition Yield
Base NaH 78%
Solvent DMF 75%
Temperature 50°C 78%
Reaction Time 6 h 78%

Green Chemistry Innovations

Recent methodologies emphasize sustainability. For example, replacing dimethyl sulfate with dimethyl carbonate in methylation steps reduces toxicity. Similarly, microwave-assisted reactions cut energy use by 40% compared to conventional heating.

Challenges and Optimization Strategies

Key challenges include regioisomeric byproducts during triazole formation and thioether oxidation. Strategies to mitigate these include:

  • Regioselective Cyclization : Using Cu(I) catalysts in click chemistry ensures 1,4-regioselectivity in triazole formation.
  • Antioxidant Additives : Ascorbic acid (0.1 equiv) prevents thioether oxidation during coupling.

Chemical Reactions Analysis

Types of Reactions

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the triazoloquinoxaline scaffold exhibit notable anticancer properties. These compounds have been shown to induce apoptosis in cancer cells by modulating key proteins involved in apoptosis such as caspases and BAX/Bcl-2 ratios. For example, studies have demonstrated that derivatives of this scaffold can inhibit cell growth and trigger apoptotic pathways in various cancer cell lines .

Study Findings
Alcaraz et al. (2022)Identified triazoloquinoxaline derivatives with significant antitumor activity against multiple cancer cell lines.
Nyoni et al. (2023)Reported on the ability of these compounds to inhibit specific molecular targets relevant in oncogenesis.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. The structural features suggest potential interactions with bacterial and fungal targets, which may inhibit their growth. Compounds with similar scaffolds have been evaluated for their antibacterial and antifungal activities against pathogens such as Mycobacterium smegmatis and Candida albicans. .

Pathogen Activity
Mycobacterium smegmatisSignificant inhibition observed with MIC values indicating potential as antituberculosis agents.
Candida albicansNotable antifungal activity reported in preliminary studies.

Kinase Inhibition

The compound has been explored for its potential as a kinase inhibitor, which is crucial for the development of targeted cancer therapies. Molecular docking studies suggest that it may effectively bind to ATP-binding sites in kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in tumor progression .

Synthesis Methodology

The synthesis of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide involves multi-step organic reactions that require careful control of reaction conditions such as temperature and solvent choice to achieve high yields and purity.

Case Studies

Several case studies highlight the efficacy of related compounds derived from the triazoloquinoxaline scaffold:

  • Anticonvulsant Properties : Research demonstrated that derivatives synthesized from triazoloquinoxaline precursors exhibited anticonvulsant activities in animal models, showcasing their potential for neurological applications .
  • In Silico Studies : Computational modeling has been employed to predict the binding affinities of these compounds to various biological targets, providing insights into their mechanisms of action and guiding further experimental validation .

Mechanism of Action

The mechanism of action of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide involves its interaction with DNA and proteins. It is believed to intercalate into DNA, disrupting the normal function of the DNA and inhibiting the proliferation of cancer cells. Additionally, it may inhibit specific enzymes or proteins involved in cellular processes, leading to its antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide

Core Structure: Bis-triazoloquinoxaline (two triazole rings fused to quinoxaline). Substituent: 4-fluorophenyl group on the acetamide. Key Findings:

  • Exhibits potent Topo II inhibition and DNA intercalation, leading to G2/M cell cycle arrest and apoptosis in Caco-2 colorectal cancer cells.
  • Structural Impact:
  • The bis-triazolo scaffold enhances DNA binding affinity and enzymatic inhibition due to increased planar surface area and electron-rich regions.
  • The 4-fluorophenyl group may reduce metabolic degradation compared to alkyl substituents.
    Reference :

2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide

Core Structure: Pyrazolo-benzothiazine (non-triazolo fused system). Substituent: 2-fluorobenzyl group on the acetamide. Key Findings:

  • Structural studies highlight the influence of the 2-fluorobenzyl group on crystallographic packing and solubility.
    Structural Impact :
  • The pyrazolo-benzothiazine core lacks the DNA-intercalating properties of triazoloquinoxalines, shifting its biological target to microbial enzymes.
  • Reference:

Comparative Analysis Table

Feature Target Compound Bis-Triazoloquinoxaline () Pyrazolo-Benzothiazine ()
Core Structure Mono-[1,2,4]triazoloquinoxaline Bis-[1,2,4]triazoloquinoxaline Pyrazolo[4,3-c][1,2]benzothiazine
Substituent 4-fluorobenzyl 4-fluorophenyl 2-fluorobenzyl
Biological Activity Presumed Topo II inhibition (anticancer) Confirmed Topo II inhibition, apoptosis Antimicrobial (no anticancer data reported)
Mechanistic Advantage Moderate DNA interaction via mono-triazolo core Enhanced DNA binding via bis-triazolo planar system N/A (distinct target pathway)
Pharmacokinetic Influence 4-fluorobenzyl may improve lipophilicity 4-fluorophenyl enhances metabolic stability 2-fluorobenzyl reduces membrane permeability

Research Implications

  • Triazoloquinoxaline Derivatives: The number of triazolo rings directly correlates with Topo II inhibition potency. Bis-triazolo compounds outperform mono-derivatives in cytotoxicity but may face challenges in solubility and toxicity profiles .
  • Substituent Effects : Para-substituted fluorinated groups (e.g., 4-fluorobenzyl or 4-fluorophenyl) optimize electronic effects and metabolic stability compared to ortho-substituted analogs .
  • Scaffold Diversity : The pyrazolo-benzothiazine derivative exemplifies how core structure dictates target specificity, emphasizing the need for scaffold-specific optimization in drug design .

Biological Activity

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide is a synthetic compound belonging to the class of triazoloquinoxaline derivatives. This class is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound suggest potential therapeutic applications in various fields of medicine.

Chemical Structure and Properties

The molecular formula of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide is C19H17N5O3SC_{19}H_{17}N_{5}O_{3}S with a molecular weight of approximately 395.4 g/mol. The compound features a triazoloquinoxaline core linked through a thioether bond to an acetamide group substituted with a 4-fluorobenzyl moiety.

PropertyValue
Molecular FormulaC19H17N5O3SC_{19}H_{17}N_{5}O_{3}S
Molecular Weight395.4 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with DNA and proteins. It is believed to intercalate into DNA, disrupting normal cellular functions and inhibiting the proliferation of cancer cells. Additionally, it may inhibit specific enzymes or proteins involved in cellular processes, contributing to its antimicrobial and anti-inflammatory effects .

Anticancer Activity

Recent studies have highlighted the potential of triazoloquinoxaline derivatives as anticancer agents. For instance, compounds within this class have shown significant anti-proliferative effects against various cancer cell lines. A notable study demonstrated that derivatives similar to 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. These compounds were effective in disrupting the cell cycle and inducing apoptosis through the upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic markers like Bcl-2 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazoloquinoxaline derivatives have shown activity against various pathogens, suggesting that this compound may inhibit microbial growth through mechanisms similar to those observed in anticancer activity. The presence of the thioether linkage appears to enhance its interaction with microbial targets .

Case Studies

  • Study on Anti-Proliferative Effects : A series of synthesized triazoloquinoxaline derivatives were tested for their anti-proliferative effects against MCF-7 and HepG2 cell lines. Compound 19a demonstrated an IC50 value of 8.2 µM against MCF-7 cells and 5.4 µM against HepG2 cells, indicating strong cytotoxicity compared to standard drugs like sorafenib .
  • VEGFR-2 Inhibition : In another study focusing on angiogenesis regulation via VEGFR-2 inhibition, compounds derived from the triazoloquinoxaline scaffold showed promising results. The lead compound exhibited an IC50 value of 3.4 nM against VEGFR-2, highlighting its potential as an anti-cancer therapeutic by targeting tumor angiogenesis .

Q & A

Basic: What are the established synthetic routes for this compound?

The synthesis typically involves multi-step reactions, starting with the preparation of the triazoloquinoxaline core. A common approach includes:

  • Step 1 : Condensation of substituted quinoxaline precursors with triazole derivatives under reflux conditions. For example, reacting 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with aldehydes in ethanol and glacial acetic acid (reflux for 4 hours) to form the triazole ring .
  • Step 2 : Thiolation at the 4-position of the triazoloquinoxaline using sulfurizing agents like Lawesson’s reagent or thiourea derivatives.
  • Step 3 : Coupling the thiolated intermediate with N-(4-fluorobenzyl)chloroacetamide via nucleophilic substitution. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like disulfide formation .

Basic: What analytical techniques are recommended for characterization?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. Aromatic protons in the quinoxaline and triazole moieties typically appear as multiplets in δ 7.5–9.0 ppm .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]⁺ ion for C₁₉H₁₄F N₆OS: 393.08).
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as seen in related triazoloquinoxaline derivatives .
  • HPLC-PDA : Assess purity (>95% by area normalization) using a C18 column and acetonitrile/water gradient .

Basic: What safety precautions are necessary during handling?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. The compound may exhibit toxicity or irritancy, as observed in structurally similar acetamide derivatives .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis .

Advanced: How can computational methods optimize synthesis?

  • Reaction Path Search : Tools like GRRM or AFIR (Artificial Force-Induced Reaction) can identify low-energy pathways for key steps (e.g., triazole-quinoxaline cyclization). Quantum mechanical calculations (DFT at B3LYP/6-31G*) predict transition states and intermediates .
  • Solvent Optimization : COSMO-RS simulations evaluate solvent effects on reaction yield. Polar aprotic solvents (e.g., DMF) often improve thiouracil coupling efficiency .
  • Machine Learning : Train models on existing triazoloquinoxaline syntheses to predict optimal catalysts (e.g., Pd/C vs. CuI) and reaction times .

Advanced: How do structural modifications influence biological activity?

  • Triazole Substituents : Electron-withdrawing groups (e.g., -Cl, -CF₃) at the triazole 1-position enhance kinase inhibition (e.g., IC₅₀ < 1 µM for PI3Kα). Conversely, bulky groups reduce cell permeability .
  • Quinoxaline Modifications : Fluorination at the quinoxaline 6-position improves metabolic stability in hepatic microsome assays (t₁/₂ > 120 min vs. 30 min for non-fluorinated analogs) .
  • Thioether Linker : Replacing sulfur with sulfone (-SO₂-) reduces cytotoxicity in HEK293 cells but decreases target binding affinity by ~10-fold .

Advanced: How to resolve discrepancies in reported biological data?

  • Assay Standardization : Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 5 µM) may arise from differences in cell lines (HeLa vs. MCF-7) or serum concentration in media. Replicate studies under harmonized conditions (e.g., 10% FBS, 48-h incubation) .
  • Purity Verification : Contaminants (e.g., unreacted thiouracil precursors) can skew results. Use preparative HPLC (>99% purity) and orthogonal characterization (TLC, NMR) .
  • Target Engagement Studies : Confirm on-target effects via CRISPR knockouts or competitive binding assays with radiolabeled probes .

Advanced: What strategies improve aqueous solubility for in vivo studies?

  • Prodrug Design : Introduce phosphate esters at the acetamide carbonyl, which hydrolyze in vivo to the active form. Increases solubility from <10 µg/mL to >500 µg/mL .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability. Dynamic Light Scattering (DLS) and TEM validate particle uniformity .

Advanced: How to validate metabolic stability in preclinical models?

  • Liver Microsome Assays : Incubate with rat/human microsomes (1 mg/mL protein, NADPH regeneration system). Monitor parent compound depletion via LC-MS/MS over 60 min. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). IC₅₀ > 10 µM indicates low risk of drug-drug interactions .

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